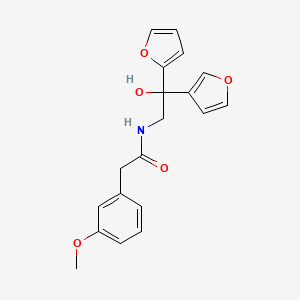

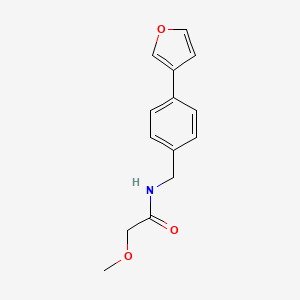

![molecular formula C18H20Cl2N2O3S B2386895 Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216909-91-9](/img/structure/B2386895.png)

Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a thieno[2,3-c]pyridine core, which is a bicyclic system with a five-membered thiophene ring fused with a six-membered pyridine ring . The molecule also contains a carboxylate ester group (CO2Me), an amide group (CONH), and a chlorobenzene group (C6H4Cl), all attached to different positions on the thieno[2,3-c]pyridine core .

Aplicaciones Científicas De Investigación

Synthetic Routes and Reactivity

Pyridinium salts, including our compound of interest, have been pivotal in organic synthesis. Researchers have explored various synthetic routes to access these structures. The compound’s reactivity can be harnessed for creating novel derivatives, functionalizing other molecules, and building complex frameworks. Understanding its chemical behavior is crucial for designing efficient synthetic pathways .

Pyridinium Ionic Liquids (PILs)

Pyridinium salts, when combined with appropriate anions, form ionic liquids. These PILs exhibit unique properties such as low volatility, high thermal stability, and tunable solvation abilities. Researchers have investigated their use as green solvents, catalysts, and electrolytes in energy storage devices. Our compound could contribute to this exciting field .

Pyridinium Ylides

Pyridinium ylides are versatile intermediates in organic chemistry. They participate in [3+2] cycloadditions, allowing access to diverse heterocyclic structures. Our compound’s ylide form could be employed in the synthesis of pyrrolidines, pyrrolines, and other valuable compounds. These reactions often proceed under mild conditions, making them attractive for drug discovery and natural product synthesis .

Biological Applications

a. Anti-Microbial Properties Pyridinium salts have demonstrated antimicrobial activity against bacteria, fungi, and viruses. Our compound may exhibit similar effects, potentially serving as a lead for developing new antibiotics or antifungal agents. b. Anti-Cancer Potential Some pyridinium salts show promising anticancer properties. Researchers have explored their impact on cancer cell lines, apoptosis pathways, and tumor growth inhibition. Investigating our compound’s effects could reveal novel therapeutic avenues .

Anti-Malarial Activity

Certain pyridinium salts exhibit anti-malarial effects by disrupting the parasite’s metabolic pathways. Our compound’s structural features may allow it to interact with essential enzymes or transporters in Plasmodium species. Further studies are warranted to validate its potential as an antimalarial agent .

Materials Science

Pyridinium salts have been incorporated into materials for diverse applications a. : Pyridinium salts have been incorporated into materials for diverse applications: a. Ion Conductors PILs derived from pyridinium salts serve as ion-conducting materials in fuel cells and supercapacitors. b. Luminescent Materials Some pyridinium-based compounds exhibit fluorescence, making them useful in sensors and optoelectronic devices. cLiquid Crystals: Pyridinium salts contribute to liquid crystal formulations, impacting display technologies and smart materials .

Propiedades

IUPAC Name |

methyl 2-[(4-chlorobenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S.ClH/c1-3-21-9-8-13-14(10-21)25-17(15(13)18(23)24-2)20-16(22)11-4-6-12(19)7-5-11;/h4-7H,3,8-10H2,1-2H3,(H,20,22);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYBQXCODKLKJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(2-chloropyridin-4-yl)formamido]-N-ethyl-N,3-dimethylbutanamide](/img/structure/B2386813.png)

![4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2386818.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2386824.png)

![2-Chloro-1-[1-(3-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2386828.png)

![N-(4-ethoxyphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2386830.png)

![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2386835.png)